
(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one is a chemical compound that is widely used in scientific research. It is a chiral pyrrolidinone derivative that has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1. Antiviral Research
The compound has been explored for its potential in antiviral research. A related compound, an irreversible inhibitor of human rhinovirus (HRV) 3C protease, demonstrated potent antiviral activity against all HRV serotypes and related picornaviruses in cell-based assays. This compound inhibited HRV 3C-mediated polyprotein processing in infected cells, confirming the mechanism of its antiviral activity. Such studies highlight the potential of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one derivatives in the development of new antiviral drugs (Patick et al., 2005).
2. Photoinduced Tautomerization
Investigations into photoinduced tautomerization have utilized derivatives of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one to study proton transfer processes. These studies provide insights into excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer, contributing valuable information to the field of photochemistry (Vetokhina et al., 2012).
3. Organocatalytic Processes
Derivatives of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one have been used in the development of organocatalytic processes. For example, silica-supported 5-(pyrrolidin-2-yl)tetrazole has been employed in continuous-flow aldol reactions, demonstrating the potential of these compounds in environmentally benign catalysis (Bortolini et al., 2012).
4. Synthesis of Pyrrolidin-2-ones
The synthesis of 1,5-disubstituted pyrrolidin-2-ones, which include derivatives of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one, has been explored for their potential in various applications. These compounds are synthesized via nucleophilic substitution, demonstrating the chemical versatility of the parent compound (Katritzky et al., 2000).
5. Anticancer Research
In the search for new anticancer agents, derivatives of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one have been synthesized and tested for their efficacy in experimental models of cancer, including diffuse malignant peritoneal mesothelioma. These compounds have shown promise in reducing cell proliferation and inducing apoptotic responses, suggesting a potential role in cancer therapy (Carbone et al., 2013).
Propiedades
IUPAC Name |
(5S)-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-7(12-10-5)6-2-3-8(11)9-6/h4,6H,2-3H2,1H3,(H,9,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJNGHUXJVMXRT-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H]2CCC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one | |
CAS RN |
163849-08-9 |
Source


|
| Record name | (5S)-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


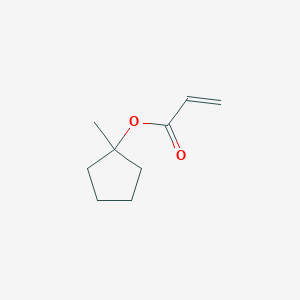
![2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile](/img/structure/B62373.png)


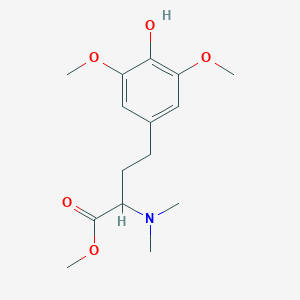

![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)
![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)
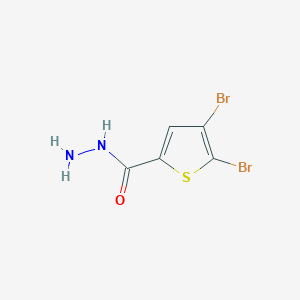
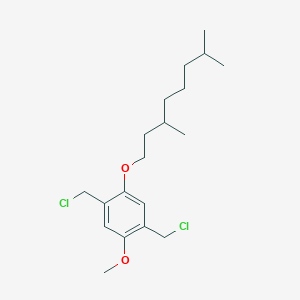
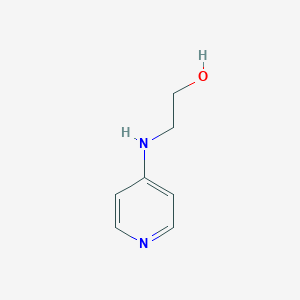
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)
